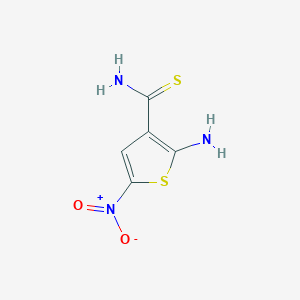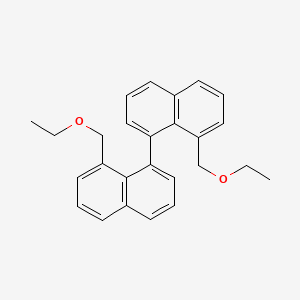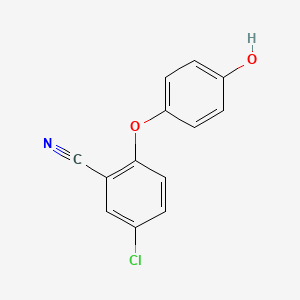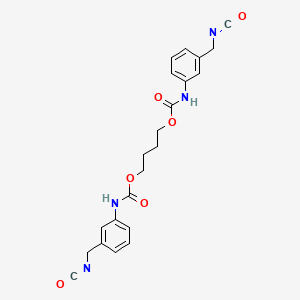
Carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester is a chemical compound that belongs to the class of isocyanates Isocyanates are known for their reactivity and are widely used in the production of polyurethanes, which are essential in various industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester typically involves the reaction of 3-isocyanatomethylphenyl isocyanate with 1,4-butanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced technologies and equipment ensures the efficient and safe production of the compound. Quality control measures are implemented to maintain the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine compounds.
Applications De Recherche Scientifique
Carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polyurethanes, which are essential in manufacturing foams, coatings, adhesives, and elastomers.
Mécanisme D'action
The mechanism of action of carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species such as amines and alcohols, leading to the formation of urea and carbamate linkages. These reactions are crucial in the formation of polyurethanes and other polymeric materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene diisocyanate: Commonly used in the production of coatings and adhesives.
Uniqueness
Carbamic acid, (3-isocyanatomethylphenyl)-, 1,4-butanediyl ester is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to form stable ester linkages and its reactivity with various nucleophiles make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
65105-02-4 |
|---|---|
Formule moléculaire |
C22H22N4O6 |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
4-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]butyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C22H22N4O6/c27-15-23-13-17-5-3-7-19(11-17)25-21(29)31-9-1-2-10-32-22(30)26-20-8-4-6-18(12-20)14-24-16-28/h3-8,11-12H,1-2,9-10,13-14H2,(H,25,29)(H,26,30) |
Clé InChI |
XHTDSKSTMYPBEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)OCCCCOC(=O)NC2=CC=CC(=C2)CN=C=O)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



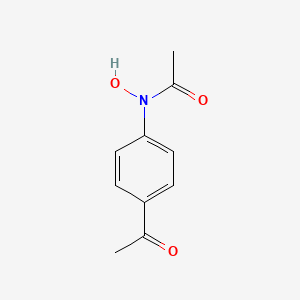
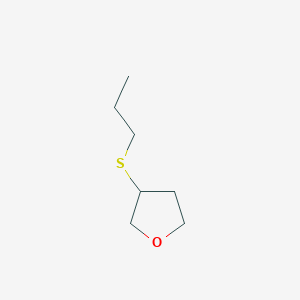
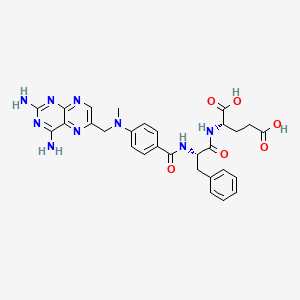
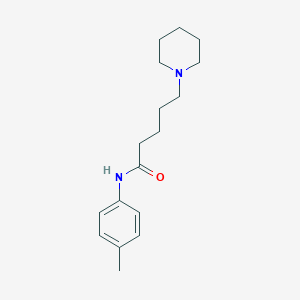
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)
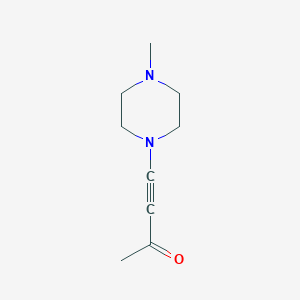
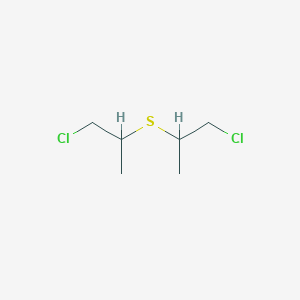
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
